molecular formula C16H16ClNO3 B11945108 3-Chloro-4-methoxy-N-(4-methoxybenzyl)benzamide CAS No. 853312-41-1

3-Chloro-4-methoxy-N-(4-methoxybenzyl)benzamide

Cat. No.: B11945108
CAS No.: 853312-41-1
M. Wt: 305.75 g/mol
InChI Key: JHRSGDBSIKENEY-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-N-(4-methoxybenzyl)benzamide is an organic compound with the molecular formula C16H16ClNO3 and a molecular weight of 305.76 g/mol . This compound is characterized by the presence of a chloro group, two methoxy groups, and a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methoxy-N-(4-methoxybenzyl)benzamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxy-N-(4-methoxybenzyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-4-methoxy-N-(4-methoxybenzyl)benzamide is utilized in various scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxy-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-methoxy-N-(4-methoxybenzyl)benzamide is unique due to the presence of both chloro and methoxy groups, which contribute to its distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in scientific research .

Properties

CAS No.

853312-41-1

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

3-chloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C16H16ClNO3/c1-20-13-6-3-11(4-7-13)10-18-16(19)12-5-8-15(21-2)14(17)9-12/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

JHRSGDBSIKENEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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